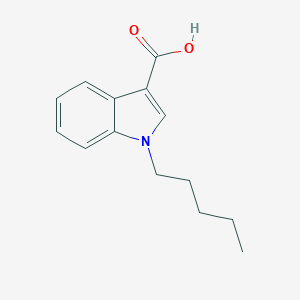

1-pentyl-1H-indole-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1-pentylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPJUNILBCTRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024523 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-73-0 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-Pentyl-1H-indole-3-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 1-pentyl-1H-indole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, calculated physical properties, and a detailed experimental protocol for its synthesis.

Core Physicochemical Data

This compound, with the CAS number 727421-73-0, is a derivative of indole-3-carboxylic acid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H17NO2 | [1][2] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| CAS Number | 727421-73-0 | [1][2] |

| XLogP3 | 3.3 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. For comparison, the parent compound, Indole-3-carboxylic acid, has a melting point of 232-234 °C (decomposes).[3] | N/A |

| Boiling Point | Not explicitly reported. For comparison, a rough estimate for Indole-3-carboxylic acid is 287.44°C.[3] | N/A |

| pKa | Not explicitly reported. The predicted pKa for Indole-3-carboxylic acid is 3.90 ± 0.10.[3] | N/A |

| Solubility | No direct data available. The parent compound, Indole-3-carboxylic acid, is soluble in 95% ethanol (50 mg/ml) and methanol.[3] The methyl ester of the title compound is soluble in DMF (16 mg/ml), DMSO (16 mg/ml), and ethanol (12.5 mg/ml).[4] | N/A |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor.[5] A detailed experimental protocol is provided below.[1][6]

Experimental Procedure: Synthesis of this compound[1][6]

This procedure describes the hydrolysis of a precursor ester (referred to as Compound 34 in the source) to yield the final carboxylic acid.

Materials:

-

Compound 34 (precursor ester)

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH, 85%)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et2O)

-

Acetonitrile (CH3CN)

Procedure:

-

Dissolve Compound 34 (2.34 g, 9.44 mmol) in 45 mL of ethanol.

-

Slowly add a solution of KOH (1.87 g, 28.33 mmol, 85%) in 5 mL of water to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature.

-

Add an additional portion of KOH (1 g, 85%) and heat the mixture to 75 °C for 4 hours.

-

After the reaction is complete, cool the solution and acidify it with 1 M HCl (2 x 25 mL).

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic phases.

-

Remove residual water and ethanol under reduced pressure using acetonitrile as an azeotrope (repeated approximately 4 times).

-

Further concentration under reduced pressure yields this compound.

Yield: 2.11 g (92%)[1]

Characterization (¹H NMR): The product can be characterized by ¹H NMR spectroscopy (400 MHz, CDCl₃): δ 8.27-8.20 (m, 1H), 7.93 (s, 1H), 7.42-7.37 (m, 1H), 7.33-7.28 (m, 2H), 4.17 (t, J = 7.2 Hz, 2H), 1.94-1.85 (m, 2H), 1.38-1.30 (m, 4H), 0.90 (t, J = 6.9 Hz, 3H).[1][6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Hypothetical Signaling Pathway for a Related Indole-3-Carboxylic Acid Derivative

While no specific signaling pathway for this compound has been detailed in the searched literature, derivatives of indole-3-carboxylic acid have been studied as antagonists of the angiotensin II receptor 1 (AT1R), a G-protein coupled receptor (GPCR). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by such a compound. This is a hypothetical representation for a related compound and not empirically validated for this compound itself.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H17NO2 | CID 17381723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 727421-73-0 [chemicalbook.com]

The Multifaceted Biological Activities of Synthetic Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry due to its prevalence in natural products and its ability to interact with a diverse array of biological targets. The inherent versatility of the indole ring system allows for extensive synthetic modification, leading to the development of novel derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of synthetic indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide includes quantitative data for specific derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Synthetic Indole Derivatives

Synthetic indole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines. Their mechanisms of action are varied and often target key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected synthetic indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Indole-Chalcone | A549 (Lung) | 0.003 | [1] |

| 1 | Indole-Chalcone | HeLa (Cervix) | 0.009 | [1] |

| 1 | Indole-Chalcone | MCF-7 (Breast) | 0.005 | [1] |

| 2 | Indole-Thiadiazole | A549 (Lung) | 0.12 | [1] |

| 2 | Indole-Thiadiazole | K562 (Leukemia) | 0.01 | [1] |

| 3 | Indole-Benzimidazole | MCF-7 (Breast) | 4.5 | [2] |

| 4 | Indole-Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |

| 4 | Indole-Sulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |

| 5 | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 | [4] |

| 6 | Indole-based Tyrphostin | MCF-7/Topo (Breast, resistant) | 0.10 | [5] |

| 7 | Indole-based Tyrphostin Complex | MCF-7/Topo (Breast, resistant) | 0.18 | [5] |

Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition:

A significant number of anticancer indole derivatives exert their effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

2. Kinase Inhibition:

Many synthetic indole derivatives are designed to target specific protein kinases that are often dysregulated in cancer. By competitively binding to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), they block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Experimental Protocols

Synthesis of an Indole-based Sulfonohydrazide Derivative (General Procedure)[3][6]:

This protocol describes a general multi-step synthesis for preparing indole-based sulfonohydrazide derivatives, a class of compounds showing promising anticancer activity.

-

Step 1: Synthesis of Arylsulfonylhydrazides: A mixture of a substituted benzenesulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the solid product is washed with cold water and recrystallized from ethanol.

-

Step 2: Synthesis of Morpholine Derivative of Indole-3-carboxaldehyde: To a stirred solution of indole-3-carboxaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added. After 15–20 minutes, N-(2-chloroethyl) morpholine hydrochloride (3.44 mmol) is added dropwise, and the mixture is refluxed for 28 hours. The reaction mixture is then cooled, extracted with ethyl acetate and water, and the organic layer is dried and concentrated to yield the intermediate.

-

Step 3: Synthesis of Final Indole Sulfonohydrazide Hybrids: The arylsulfonylhydrazide from Step 1 (1.2 mmol) and the morpholine derivative from Step 2 (1 mmol) are refluxed in absolute ethanol in the presence of a catalytic amount of glacial acetic acid for 6-8 hours. The solid product that precipitates upon cooling is filtered, washed with cold ethanol, and recrystallized to give the final compound.

MTT Cell Viability Assay[2]:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic indole derivative for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity of Synthetic Indole Derivatives

Synthetic indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. Their ability to target various microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected synthetic indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 8 | Indole-Triazole | Staphylococcus aureus | 6.25 | [7] |

| 8 | Indole-Triazole | MRSA | 6.25 | [7] |

| 8 | Indole-Triazole | Escherichia coli | 12.5 | [7] |

| 9 | Indole-Thiadiazole | Candida albicans | 3.125 | [7] |

| 9 | Indole-Thiadiazole | Candida krusei | 3.125 | [7] |

| 10 | 5-iodoindole | XDR Acinetobacter baumannii | 64 | [8] |

| 11 | 3-methylindole | XDR Acinetobacter baumannii | 64 | [8] |

| 12 | Indole-Triazole Conjugate | Candida tropicalis | 2 | [9] |

| 13 | Indole-Triazole Conjugate | Candida albicans | 2 | [9] |

Experimental Protocols

Synthesis of Indole-Thiadiazole Conjugates (General Procedure)[10]:

This protocol outlines a general method for the synthesis of indole-thiadiazole conjugates.

-

Step 1: Synthesis of Phenyl Hydrazone: A mixture of an appropriate acetophenone (0.167 mol) and phenyl hydrazine (0.167 mol) in ethanol (60 mL) with a few drops of glacial acetic acid is cooled to 0°C. The resulting solid is filtered, washed, and recrystallized.

-

Step 2: Fischer Indole Synthesis: The phenyl hydrazone (0.15 mol) is heated with polyphosphoric acid (180 g) at 100-120°C for 10 minutes. The mixture is then poured into cold water, and the precipitated solid (2-phenylindole) is filtered and washed.

-

Step 3: Synthesis of N-substituted Phenyl Indole: The 2-phenylindole (0.003 mol) is refluxed with ethyl chloroacetate (0.003 mol) and anhydrous K2CO3 (0.006 mol) in anhydrous DMF (10 mL) for 1-2 hours. The product is precipitated by pouring the mixture onto ice.

-

Step 4: Cyclization to Indole-Thiadiazole: The N-substituted indole from Step 3 (0.01 mol) is refluxed with thiosemicarbazide (0.01 mol) in the presence of a catalytic amount of concentrated sulfuric acid in ethanol for 8-10 hours. The resulting solid is filtered and recrystallized.

Broth Microdilution Method for MIC Determination[7][8]:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A suspension of the microbial strain is prepared in a suitable broth and adjusted to a 0.5 McFarland turbidity standard.

-

Serial Dilution: The synthetic indole derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity of Synthetic Indole Derivatives

The indole scaffold is present in several approved antiviral drugs, and synthetic derivatives continue to be explored for their potential to combat a variety of viral infections, including influenza, HIV, and hepatitis C.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected synthetic indole derivatives, presented as IC50 or EC50 values (the concentration required to inhibit 50% of viral activity or replication).

| Compound ID | Derivative Class | Virus | IC50/EC50 (µM) | Reference |

| 14 | Indole-2-carboxylate | Influenza A | 7.53 | [11] |

| 15 | Indole-2-carboxylate | Coxsackie B3 | 1.59 | [12] |

| 16 | 5,6-dihydroxyindole carboxamide | HIV-1 integrase | 1.4 | |

| 17 | Tetrahydroindole derivative | HCV (gt 1b) | 7.9 | |

| 18 | Indole alkaloid derivative | Dengue virus | - | [13][14] |

| 19 | Indole alkaloid derivative | Zika virus | - | [13][14] |

| 20 | Umifenovir (Arbidol) | SARS-CoV-2 | 4.11 | [15] |

| 21 | Strychnine sulfate | Influenza A/H1N1 | 0.06 (µg/mL) | [16] |

| 22 | Harmalol | Influenza A/H1N1 | 0.035 (µg/mL) | [16] |

Key Mechanisms of Antiviral Action

Synthetic indole derivatives can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Experimental Protocols

Synthesis of Indole-2-carboxylate Derivatives (General Scheme)[11][12]:

This scheme illustrates a general pathway for the synthesis of antiviral indole-2-carboxylate derivatives.

-

Alkylation/Protection: The starting substituted indole is alkylated or protected at various positions (e.g., N1, C4, C6, C7) using appropriate reagents and reaction conditions.

-

Reduction and Oxidation: The ester group at C2 can be reduced to an alcohol and subsequently oxidized to an aldehyde.

-

Cyclization: The aldehyde can then be reacted with reagents like ethyl azidoacetate to form a triazole intermediate, which upon heating undergoes cyclization to form the final indole-2-carboxylate derivative.

-

Deprotection: Finally, any protecting groups are removed to yield the target compound.

Influenza Virus Inhibition Assay (Plaque Reduction Assay)[16]:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of influenza virus in the presence of various concentrations of the synthetic indole derivative.

-

Agarose Overlay: After a 1-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing agarose and the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the virus control, and the IC50 value is determined.

Anti-inflammatory Activity of Synthetic Indole Derivatives

Chronic inflammation is implicated in a wide range of diseases, and synthetic indole derivatives have been investigated for their ability to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected synthetic indole derivatives, presented as IC50 values for the inhibition of inflammatory mediators.

| Compound ID | Derivative Class | Target/Assay | IC50 (µM) | Reference |

| 23 | Indole-2-formamide benzimidazole[2,1-b]thiazole | NO production | 10.992 | [17] |

| 23 | Indole-2-formamide benzimidazole[2,1-b]thiazole | IL-6 release | 2.294 | [17] |

| 23 | Indole-2-formamide benzimidazole[2,1-b]thiazole | TNF-α release | 12.901 | [17] |

| 24 | 2-(4-(methylsulfonyl)phenyl) indole | COX-2 | 0.11 | [18] |

| 25 | Ursolic acid-indole derivative | NO production | 2.2 | [12] |

| 26 | 5-bromoisatin | NO production | 151.6 | |

| 27 | 6-bromoindole | NF-κB translocation | - | |

| 28 | Indazole derivative | COX-2 | 12.32 | [19] |

Key Mechanisms of Anti-inflammatory Action

Inhibition of the NF-κB Signaling Pathway:

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Some synthetic indole derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.

Experimental Protocols

Synthesis of 2-(4-(methylsulfonyl)phenyl) Indole Derivatives (General Procedure)[18]:

-

A mixture of an appropriate indole (1 mmol) and 4-(methylsulfonyl)benzaldehyde (1 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the final product.

Carrageenan-Induced Paw Edema in Rats[20][21]:

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Grouping: Male Wistar rats are divided into control and treatment groups.

-

Compound Administration: The synthetic indole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the treatment groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Synthetic indole derivatives represent a vast and promising area of research in drug discovery. Their structural versatility allows for the fine-tuning of their biological activities, leading to the identification of potent and selective agents against a multitude of diseases. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for scientists working to harness the therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel indole-based therapeutics with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. japsonline.com [japsonline.com]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1-pentyl-1H-indole-3-carboxylic acid: A Key Synthetic Cannabinoid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentyl-1H-indole-3-carboxylic acid, also known as JWH-018 N-pentanoic acid or JWH-018-COOH, is a primary and major urinary metabolite of the potent synthetic cannabinoid JWH-018.[1][2][3] Unlike its parent compound, which is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), this compound is considered to be pharmacologically inactive, particularly at the CB1 receptor.[4][5] Its significance lies in its utility as a reliable biomarker for confirming the intake of JWH-018, making its detection and quantification crucial in clinical and forensic toxicology.[4][6] This technical guide provides a comprehensive overview of the synthesis, pharmacology, metabolism, and analytical detection of this compound.

Pharmacology and Toxicology

The pharmacological activity of this compound is markedly different from its parent compound, JWH-018. While JWH-018 is a potent agonist at both CB1 and CB2 receptors, its carboxylic acid metabolite is characterized by a significant loss of affinity and activity, particularly at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Cannabinoid Receptor Binding and Functional Activity

Studies have shown that the addition of a carboxylic acid group to the pentyl chain of JWH-018 eliminates its affinity for the CB1 receptor.[5] This is a critical distinction from the hydroxylated metabolites of JWH-018, which can retain significant affinity and activity at the CB1 receptor.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of JWH-018 and its Carboxylic Acid Metabolite

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy |

| JWH-018 | CB1 | 9.00 ± 5.00[4] | 102[4] | Full Agonist[4] |

| CB2 | 2.94 ± 2.65[4] | 133[4] | Full Agonist[4] | |

| This compound | CB1 | No affinity reported; stated to be eliminated[5] | Not applicable | Inactive[5] |

| CB2 | Data not available in the reviewed literature | Data not available in the reviewed literature | Data not available in the reviewed literature |

Metabolism and Pharmacokinetics

This compound is a product of phase I metabolism of JWH-018. The metabolic pathway involves the oxidation of the terminal methyl group of the N-pentyl chain to a primary alcohol (JWH-018 ω-OH), which is subsequently oxidized to an aldehyde and then to the carboxylic acid.[7] This final oxidation step is catalyzed by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, rather than cytochrome P450 enzymes in the microsomes.[7]

dot

Caption: Metabolic conversion of JWH-018 to its carboxylic acid metabolite.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies specifically for this compound are limited. However, urinary excretion data provides insights into its elimination. The mean elimination half-life of creatinine-normalized concentrations of JWH-018-COOH in urine is approximately 14.0 days (range 4.4–23.8 days).[8] Due to this long half-life, the metabolite can be detected in urine for an extended period, with specimens remaining positive for 20-43 days (mean 27 days) after ingestion.[8]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Mean Elimination Half-Life (Urine, Creatinine-Normalized) | 14.0 days (range 4.4–23.8) | [8] |

| Detection Window (Urine) | 20-43 days (mean 27 days) | [8] |

| Metabolic Stability (in human liver microsomes) | Data not available in the reviewed literature |

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound has been described. The following is a summary of the procedure:

dot

Caption: General workflow for the synthesis of the target metabolite.

Detailed Protocol:

-

Dissolution: Dissolve the starting material (e.g., ethyl 1-pentyl-1H-indole-3-carboxylate) in ethanol.

-

Hydrolysis: Add an aqueous solution of potassium hydroxide (KOH) dropwise to the solution and stir at room temperature. The reaction can be heated to drive it to completion.

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid (HCl).

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether.

-

Purification: Combine the organic phases, dry, and concentrate under reduced pressure to yield this compound.

Analytical Detection in Biological Matrices

The detection and quantification of this compound in biological samples, primarily urine, are typically performed using chromatographic techniques coupled with mass spectrometry.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound.

dot

Caption: Workflow for the detection of the metabolite in urine via LC-MS/MS.

Sample Preparation:

-

Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave the glucuronide conjugates of the metabolite.[9]

-

Solid Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. C18 cartridges are commonly used for this purpose.[9]

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is frequently used for chromatographic separation.[3]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid, is common.[3]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and its internal standard.

Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Sample Preparation | |

| Hydrolysis | β-glucuronidase (from Patella vulgata or keyhole limpet) at ~60°C for 3 hours[9][10] |

| Extraction | Solid Phase Extraction (SPE) with C18 cartridges[9] |

| Liquid Chromatography | |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Gradient | Linear gradient from 50% B to 90% B[3] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Monitored Transitions (MRM) | Specific precursor-to-product ion transitions for the analyte and internal standard |

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, which typically requires derivatization to increase the volatility of the analyte.

Sample Preparation:

-

Hydrolysis: Similar to LC-MS/MS, an initial hydrolysis step is necessary. Acid hydrolysis can also be employed.[6]

-

Extraction: Liquid-liquid extraction or SPE can be used to isolate the metabolite.

-

Derivatization: The extracted analyte is derivatized, for example, by silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to make it suitable for GC analysis.[11]

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[11]

-

Injection: Splitless injection is often preferred for trace analysis.[11]

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.[11]

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Table 4: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Sample Preparation | |

| Hydrolysis | Acid hydrolysis (e.g., with trifluoroacetic acid)[6] or enzymatic hydrolysis |

| Extraction | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction |

| Derivatization | Silylation with BSTFA + 1% TMCS at 70°C for 30 min[11] |

| Gas Chromatography | |

| Column | HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness)[11] |

| Carrier Gas | Helium[11] |

| Injection Mode | Splitless[11] |

| Temperature Program | e.g., 70°C hold, then ramp to 290°C[11] |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Conclusion

This compound is a crucial metabolite for monitoring the use of the synthetic cannabinoid JWH-018. Its lack of significant pharmacological activity at cannabinoid receptors, particularly CB1, contrasts sharply with its parent compound. The long detection window of this metabolite in urine makes it an excellent biomarker for forensic and clinical applications. The analytical methods outlined in this guide, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for its reliable identification and quantification. Further research into the potential, albeit likely low, activity of this metabolite at the CB2 receptor and a more detailed characterization of its pharmacokinetic profile could provide a more complete understanding of its role in the overall toxicology of JWH-018.

References

- 1. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JWH-018 - Wikipedia [en.wikipedia.org]

- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JWH-018 ω-OH, a shared hydroxy metabolite of the two synthetic cannabinoids JWH-018 and AM-2201, undergoes oxidation by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in vitro forming the carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chromtech.net.au [chromtech.net.au]

- 10. agilent.com [agilent.com]

- 11. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of N-Alkylated Indole-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of N-alkylated indole-3-carboxylic acids, a class of compounds that has traversed a remarkable journey from early investigations as plant growth regulators to their current status as promising scaffolds in therapeutic drug discovery. This document provides a comprehensive overview of the key synthetic methodologies developed over the past century, detailed experimental protocols for seminal and contemporary syntheses, and a systematic presentation of their diverse biological activities. Quantitative data on their bioactivity is summarized in structured tables for comparative analysis. Furthermore, this guide elucidates the known mechanisms of action, including critical signaling pathways, which are visualized through detailed diagrams to facilitate a deeper understanding of their cellular and physiological effects.

A Historical Odyssey: The Discovery and Early Exploration

The story of N-alkylated indole-3-carboxylic acids is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. While indole-3-acetic acid, a potent plant hormone, was a major focus of early research, the deliberate synthesis and investigation of its N-alkylated counterparts appear more prominently in the mid-20th century.

A significant milestone in the exploration of these compounds for therapeutic applications is found in the work of J. DeGraw and L. Goodman in the 1960s. Their series of papers on "Alkylating Agents Derived from Indoles" details the synthesis of nitrogen mustard derivatives of indole-3-carboxylic acid, indicating a clear intent to investigate these compounds as potential anticancer agents.[1] This research built upon a growing understanding of indole chemistry and the emerging field of cancer chemotherapy.

Early synthetic approaches to N-alkylation of the indole nucleus often relied on the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide. These classical methods, while effective, sometimes suffered from side reactions and harsh conditions.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of N-alkylated indole-3-carboxylic acids has evolved significantly, driven by the need for more efficient, selective, and environmentally benign methods.

Classical N-Alkylation

The traditional and most straightforward method for N-alkylation of indoles and their derivatives involves a two-step process:

-

Deprotonation: The indole nitrogen is deprotonated using a strong base to form the corresponding indolide anion. Common bases for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and potassium hydroxide (KOH).

-

Alkylation: The resulting nucleophilic indolide anion is then reacted with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide).

Experimental Protocol: Classical N-Methylation of Indole-3-Carboxylic Acid Ester

This protocol is a representative example of the classical approach, adapted from foundational organic synthesis principles.

-

Materials:

-

Methyl indole-3-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of methyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel to afford the pure methyl 1-methyl-indole-3-carboxylate.

-

The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide, followed by acidification).

-

Modern Synthetic Approaches

In recent decades, a variety of more sophisticated and milder methods for N-alkylation have been developed, offering improved yields, functional group tolerance, and operational simplicity.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-alkylation of indoles. These methods often proceed under milder conditions than classical approaches and can tolerate a wider range of functional groups.

Experimental Protocol: Copper-Catalyzed N-Alkylation of an Indole Derivative

This protocol is based on contemporary copper-catalyzed methodologies.

-

Materials:

-

Indole-3-carboxylic acid derivative

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate, cesium carbonate)

-

A solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)

-

-

Procedure:

-

A mixture of the indole-3-carboxylic acid derivative (1.0 equivalent), the alkyl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2.0 equivalents) in the chosen solvent is prepared in a reaction vessel.

-

The vessel is sealed, and the mixture is heated to 80-120 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

One-pot multicomponent reactions offer a highly efficient strategy for the synthesis of N-alkylated indoles, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.

Biological Activities and Therapeutic Potential

N-alkylated indole-3-carboxylic acids exhibit a broad spectrum of biological activities, highlighting their potential as versatile scaffolds for drug discovery.

Antihypertensive Activity

Certain N-alkylated indole-3-carboxylic acid derivatives have been identified as potent antagonists of the angiotensin II receptor, a key target in the management of hypertension.

| Compound ID | N-Alkyl Substituent | In Vitro Activity (IC₅₀, nM) | In Vivo Activity | Reference |

| Compound A | 2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl | 15 | Significant blood pressure reduction in spontaneously hypertensive rats | [2] |

| Compound B | 4'-[(1,4-dimethyl-1H-tetrazol-5-yl)methyl]biphenyl-2-yl | 8 | Potent and long-lasting antihypertensive effect | [2] |

Anticancer Activity

The historical investigation of nitrogen mustard derivatives of indole-3-carboxylic acid laid the groundwork for exploring this class of compounds as anticancer agents.[1] Modern research has expanded on this, with various N-alkylated indole derivatives showing promising cytotoxic activity against a range of cancer cell lines. The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.

Antimicrobial and Antiviral Activity

Derivatives of N-alkylated indole-3-carboxylic acids have also demonstrated activity against various microbial and viral pathogens. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological effects of N-alkylated indole-3-carboxylic acids is crucial for their rational design and development as therapeutic agents.

Angiotensin II Receptor Antagonism

The antihypertensive effects of certain N-alkylated indole-3-carboxylic acids are attributed to their ability to block the angiotensin II type 1 (AT₁) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.

Caption: Angiotensin II signaling pathway and the inhibitory action of N-alkylated indole-3-carboxylic acids.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and evaluation of novel N-alkylated indole-3-carboxylic acids as therapeutic agents follows a multi-step process.

References

Spectroscopic and Synthetic Profile of 1-pentyl-1H-indole-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 1-pentyl-1H-indole-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocol for its synthesis.

Spectroscopic Data

The structural characterization of this compound is supported by spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.27-8.20 | m | - | 1H | Indole H-4 or H-7 |

| 7.93 | s | - | 1H | Indole H-2 |

| 7.42-7.37 | m | - | 1H | Indole H-4 or H-7 |

| 7.33-7.28 | m | - | 2H | Indole H-5, H-6 |

| 4.17 | t | 7.2 | 2H | N-CH₂ (pentyl) |

| 1.94-1.85 | m | - | 2H | N-CH₂-CH₂ (pentyl) |

| 1.38-1.30 | m | - | 4H | -(CH₂)₂- (pentyl) |

| 0.90 | t | 6.9 | 3H | -CH₃ (pentyl) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

Table 2: Computed Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Exact Mass | 231.125928785 Da |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester precursor.[1]

Materials:

-

Ethyl 1-pentyl-1H-indole-3-carboxylate (precursor)

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

1 M Hydrochloric acid (HCl)

-

Ether (Et₂O)

-

Acetonitrile (CH₃CN)

Procedure:

-

Ethyl 1-pentyl-1H-indole-3-carboxylate (9.44 mmol) is dissolved in 45 mL of ethanol.

-

A solution of potassium hydroxide (28.33 mmol, 1.87 g of 85% KOH) in 5 mL of water is added dropwise to the ethanol solution.

-

The reaction mixture is stirred at room temperature overnight.

-

An additional portion of potassium hydroxide (1 g of 85% KOH) is added, and the mixture is heated to 75 °C for 4 hours.

-

After cooling, the reaction solution is acidified with 1 M HCl.

-

The aqueous layer is extracted with ether.

-

The combined organic phases are treated with acetonitrile as an azeotrope to remove residual water and ethanol under reduced pressure.

-

Further concentration under reduced pressure yields this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Therapeutic Potential of Indole-3-Carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of indole-3-carboxylic acid analogs. The indole scaffold is a privileged structure in medicinal chemistry, and its C3-carboxylic acid derivatives have demonstrated significant potential in oncology, inflammatory diseases, neuroprotection, and cardiovascular medicine. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Applications

Indole-3-carboxylic acid analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis through the inhibition of anti-apoptotic proteins and the enhancement of chemotherapy-induced senescence.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro efficacy of various indole-3-carboxylic acid analogs against different cancer cell lines.

| Compound/Analog | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC50, GI50, Ki) | Reference(s) |

| Indole-3-carboxylic acid | A549 (Human Lung Carcinoma), MCF-7 (Human Breast Cancer) | Cytotoxicity Assay | EC50 = 4.6 µg/mL (A549), 12.9 µg/mL (MCF-7) | [1] |

| 5-Hydroxyindole-3-carboxylic acid ester derivative (5d) | MCF-7 (Human Breast Cancer) | MTT Assay | EC50 = 4.7 µM | [2] |

| Indole-3-carboxylic acid-based derivative (Compound 17) | - | Binding Assay | Ki = 0.26 µM (for Bcl-2), 72 nM (for Mcl-1) | [3][4] |

| Indole-3-carboxylic acid-based derivative (Compound 31) | - | Binding Assay | Selective for Bcl-2 and Mcl-1 over Bcl-XL | [3] |

| 2-(1H-indol-4-yl)benzoic acid derivative (Compound 9o) | - | Binding Assay | Ki = 0.66 µM (for Bcl-2), 0.07 µM (for Mcl-1) | [5] |

| Tricyclic 2-indole carboxylic acid (Compound 34) | - | Binding Assay | >1700-fold selectivity for Mcl-1 over Bcl-xL, >100-fold over Bcl-2 | [6] |

| Tricyclic 2-indole carboxylic acid (Compound 35) | - | Binding Assay | >1700-fold selectivity for Mcl-1 over Bcl-xL, >100-fold over Bcl-2 | [6] |

| N-mustard based on indole-3-carboxylic acid (T1089) | A549 (Human Lung Carcinoma) | MTT Assay | IC50 = 33.4 ± 1.3 µM | [7] |

| Indole-3-carboxylic acid | LS180 (Human Colorectal Adenocarcinoma) | Proliferation/Senescence Assay | Enhances Doxorubicin-induced senescence | [6] |

Signaling Pathway: Bcl-2/Mcl-1 Dual Inhibition

A key anticancer mechanism for several indole-3-carboxylic acid analogs is the dual inhibition of the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to and inhibiting Bcl-2 and Mcl-1, these analogs promote the intrinsic pathway of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxic effects of indole-3-carboxylic acid analogs on cancer cells using the MTT assay.[2][7][8][9]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Indole-3-carboxylic acid analog stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the indole-3-carboxylic acid analog in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Applications

Certain indole-3-carboxylic acid analogs and related compounds like indole-3-carbinol have demonstrated neuroprotective effects, primarily through the activation of antioxidant and anti-inflammatory signaling pathways.

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Some indole derivatives can activate this pathway, leading to the expression of antioxidant enzymes that protect neuronal cells from damage.

Signaling Pathway: SIRT1/AMPK Activation

Indole-3-carbinol, a related compound, has been shown to exert neuroprotective effects through the activation of the SIRT1/AMPK pathway, which is involved in cellular energy homeostasis and stress resistance.

Experimental Protocol: Western Blot for Nrf2 Activation

This protocol describes the detection of Nrf2 activation in neuronal cells treated with an indole-3-carboxylic acid analog by measuring the nuclear translocation of Nrf2.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Indole-3-carboxylic acid analog

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture neuronal cells and treat with the indole-3-carboxylic acid analog at various concentrations and time points.

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1 (nuclear loading control), and β-actin (cytoplasmic loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) to determine the extent of Nrf2 nuclear translocation.

Anti-inflammatory Applications

Indole-3-carboxylic acid derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response.

Data Presentation: Anti-inflammatory Activity

| Compound/Analog | Target | Assay Type | Efficacy Metric (IC50) | Reference(s) |

| Benzo[g]indol-3-carboxylate (Compound 7a) | mPGES-1 | Cell-free assay | 0.6 µM | [10] |

| Benzo[g]indol-3-carboxylate (Compound 7a) | mPGES-1 | Intact A549 cells | 2 µM | [10] |

Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a central regulator of inflammation. Some indole derivatives can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of indole-3-carboxylic acid analogs on NF-κB activation using a luciferase reporter gene assay.[11][12][13][14]

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Indole-3-carboxylic acid analog

-

TNF-α or LPS (to induce NF-κB activation)

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-3-carboxylic acid analog for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include a positive control (activator only) and a negative control (vehicle only).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the positive control.

Antihypertensive Applications

Derivatives of indole-3-carboxylic acid have been investigated as antagonists of the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension.

Data Presentation: Antihypertensive Activity

| Compound/Analog | Target | Assay Type | Efficacy Metric | In Vivo Effect | Reference(s) |

| Novel indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1 subtype) | Radioligand binding assay | High nanomolar affinity (comparable to losartan) | Orally active, lowers blood pressure in spontaneously hypertensive rats | [15][16] |

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of indole-3-carboxylic acid analogs for the AT1 receptor.[15][17][18][19][20][21]

Materials:

-

Cell membranes expressing the human AT1 receptor

-

[¹²⁵I]-Angiotensin II (radioligand)

-

Indole-3-carboxylic acid analog (unlabeled competitor)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of the unlabeled indole-3-carboxylic acid analog.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synthesis of Indole-3-Carboxylic Acid Analogs

A variety of synthetic routes have been developed to access diverse indole-3-carboxylic acid analogs. A common and versatile method involves the amide coupling of a substituted indole-3-carboxylic acid with a desired amine.

General Workflow for Amide Synthesis

Representative Synthesis Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of indole-3-carboxamides.[1][22][23]

Materials:

-

Substituted indole-3-carboxylic acid

-

Desired amine

-

Coupling agents (e.g., EDC, HATU)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Activation: Dissolve the indole-3-carboxylic acid and coupling agent in the anhydrous solvent.

-

Amine Addition: Add the amine and the base to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired indole-3-carboxamide.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 21. revvity.com [revvity.com]

- 22. benchchem.com [benchchem.com]

- 23. Amide Synthesis [fishersci.dk]

In Silico Modeling of 1-pentyl-1H-indole-3-carboxylic acid Receptor Binding: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-pentyl-1H-indole-3-carboxylic acid is a synthetic cannabinoid that, like other indole derivatives, exhibits biological activity through its interaction with various receptors. This technical guide provides a comprehensive overview of the in silico modeling of this compound's binding to its primary receptor targets: serotonin, cannabinoid, and peroxisome proliferator-activated receptor-gamma (PPARγ). This document details the experimental protocols for key computational methodologies, including molecular docking and molecular dynamics simulations, and presents representative quantitative data from studies on structurally similar compounds to illustrate the expected binding affinities. Furthermore, this guide includes detailed signaling pathway diagrams for each receptor class to provide a broader context for understanding the functional implications of receptor binding.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. For novel compounds like this compound, computational approaches provide initial insights into potential receptor binding modes, affinities, and downstream physiological effects, thereby guiding further experimental validation.

This guide focuses on the application of these computational techniques to understand the interaction of this compound with three key receptor families:

-

Serotonin Receptors: A group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are involved in a wide range of physiological and psychological processes.

-

Cannabinoid Receptors: A class of GPCRs that are part of the endocannabinoid system and play a role in regulating mood, pain sensation, appetite, and memory.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.

In Silico Methodologies: Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target receptor (e.g., serotonin 5-HT2A, cannabinoid CB1, PPARγ) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign Kollman charges to the receptor.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the defined active site to encompass the binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.

-

Set the prepared receptor and ligand files as input.

-

Employ a genetic algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the receptor's binding site.

-

Generate a set of possible binding poses ranked by their predicted binding affinity (e.g., binding energy in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most stable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio Visualizer.

-

The binding energy values provide a quantitative estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Embed the ligand-receptor complex in a lipid bilayer (for membrane proteins like GPCRs) or a solvent box of water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the stability of the ligand-receptor complex and any conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more accurate estimation of the binding affinity.

-

-

Quantitative Data: Representative Binding Affinities

Due to the absence of specific in silico studies on this compound, the following tables summarize representative binding affinity data from computational studies on structurally similar indole derivatives with the target receptors. This data serves as an illustrative example of the expected quantitative outputs from the described in silico methodologies.

Table 1: Representative Molecular Docking Binding Energies for Indole Derivatives with Serotonin Receptors

| Compound Class | Receptor Subtype | Binding Energy (kcal/mol) | Reference |

| Indole Alkaloids | 5-HT1A | -6.4 to -6.9 | [1] |

| Indole Alkaloids | 5-HT2A | -7.3 to -8.1 | [1] |

Table 2: Representative In Silico Binding Affinities for Indole Derivatives with Cannabinoid Receptors

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| N-pentyl-naphthoyl-indoles | CB1 | 17 - 23 | [2] |

| Aminoalkylindoles | CB1 & CB2 | Varies (QSAR model available) | [1] |

Table 3: Representative Molecular Docking Binding Affinities for Indole Analogs with PPARγ

| Compound Class | Binding Affinity (ΔG, kcal/mol) | Reference |

| Plant-derived Polyphenols | -10.0 to -11.4 | |

| Diffractaic acid analog (DB14929) | -10.5 | [3] |

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with the target receptors is crucial for predicting the functional consequences of ligand binding. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling cascades for the serotonin 5-HT2A receptor, the cannabinoid CB1 receptor, and the PPARγ receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-pentyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentyl-1H-indole-3-carboxylic acid is a compound of significant interest, primarily as it is a major metabolite of the synthetic cannabinoid PB-22 (also known as QUPIC). The detection and quantification of this metabolite are crucial in clinical and forensic toxicology to confirm exposure to its parent compound. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed as an alternative.

Analytical Methods Overview

The principal analytical techniques for the quantification of this compound are chromatography-based methods coupled with mass spectrometry.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and suitability for analyzing polar, non-volatile compounds like carboxylic acids in complex biological matrices such as plasma, urine, and serum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for the detection of this compound. However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative quantitative parameters for the analysis of this compound using LC-MS/MS. These values are based on typical performance for similar analytical methods and should be experimentally validated for specific laboratory conditions and matrices.

| Parameter | LC-MS/MS | GC-MS (with Derivatization) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 10 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |

| Precision (% RSD) | < 15% | < 15% |

Experimental Protocols

Protocol 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the quantification of this compound in human plasma or urine.

1. Sample Preparation: Protein Precipitation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 8.0 10 90 9.0 10 90 9.1 90 10 | 12.0 | 90 | 10 |

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion > Product Ion Transitions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻.

-

Collision Energy and other source parameters: Optimize these settings to achieve the maximum signal intensity for the analyte.

Caption: LC-MS/MS Experimental Workflow.

Protocol 2: Qualitative and Semi-Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound by GC-MS, which requires a derivatization step.

1. Sample Preparation and Derivatization

-

Perform an initial sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction containing the analyte.

-

Evaporate the cleaned extract to dryness.

-

Derivatization: To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of the carboxylic acid.

-

The derivatized sample is then ready for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 - 280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C. The specific program should be optimized for the separation of the derivatized analyte from other matrix components.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity and quantitative analysis.

-

Mass Range: A typical range would be m/z 50-550.

-

Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation of the analyte (e.g., 230°C and 280°C, respectively).

Caption: GC-MS Experimental Workflow.

Signaling Pathways and Logical Relationships